molecular formula C18H20N4OS B2707848 (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1172341-53-5

(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2707848
CAS No.: 1172341-53-5
M. Wt: 340.45
InChI Key: IEQRJSPWWWNEHT-UHFFFAOYSA-N
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Description

The compound (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule featuring a benzimidazole moiety linked to a piperazine ring, which is further connected to a thiophene group

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone has shown potential as an antimicrobial agent . It can bind to DNA grooves and exhibit cytotoxic activities against various cancer cell lines . This makes it a candidate for further drug development and therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to the presence of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole intermediate, which can be synthesized via a cyclization reaction involving o-phenylenediamine and formic acid or its derivatives . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

The final step involves coupling the benzimidazole-piperazine intermediate with a thiophene derivative, typically through a carbonylation reaction using reagents like acyl chlorides or anhydrides under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzimidazole and piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzimidazole or piperazine derivatives.

Mechanism of Action

The mechanism of action of (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with DNA. It binds to DNA grooves and can induce DNA cleavage through peroxide-mediated mechanisms . This interaction disrupts cellular processes, leading to cytotoxic effects, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone lies in its combination of three distinct pharmacophores: benzimidazole, piperazine, and thiophene. This combination enhances its potential biological activity and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-20-15-6-3-2-5-14(15)19-17(20)13-21-8-10-22(11-9-21)18(23)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQRJSPWWWNEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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